![molecular formula C15H11NOS B1437446 4-(4-Phenyl-1,3-thiazol-2-yl)phenol CAS No. 416859-97-7](/img/structure/B1437446.png)
4-(4-Phenyl-1,3-thiazol-2-yl)phenol
Overview
Description
“4-(4-Phenyl-1,3-thiazol-2-yl)phenol” is a chemical compound with the CAS Number: 416859-97-7 . It has a molecular weight of 253.32 . The compound is in powder form .
Synthesis Analysis
The synthesis of related compounds involves the reaction of 2-amino-4-substituted phenylthiazoles and phenylisocyanates . Another method involves the reaction of 3- (2-Thienyl)-5-aryl-1-thiocarbamoyl-2-pyrazolines with hydrazonyol .Physical And Chemical Properties Analysis
“4-(4-Phenyl-1,3-thiazol-2-yl)phenol” is a powder that is stored at room temperature . It has a molecular weight of 253.32 .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including 4-(4-Phenyl-1,3-thiazol-2-yl)phenol, have shown potent antimicrobial activity . For instance, a compound possessing a 3,4-dimethoxyphenyl moiety at the fourth position of the thiazole ring demonstrated inhibitory activity equivalent to that of the standard drug vancomycin .
Anticancer Activity
Thiazole-based compounds have been explored for their potential anticancer activity . The modification of thiazole-based compounds at different positions can generate new molecules with potent antitumor activities .
Anti-inflammatory Activity
Some synthesized compounds related to 4-(4-Phenyl-1,3-thiazol-2-yl)phenol have shown significant anti-inflammatory activity. For example, one study found that certain compounds inhibited carrageenan-induced rat paw edema, a common model for assessing anti-inflammatory drugs .
Antioxidant Activity
Thiazole derivatives have also been evaluated for their antioxidant properties . Some synthesized compounds have shown potent antioxidant activity .
Antidiabetic Activity
Thiazole derivatives have shown potential in the treatment of diabetes . Their antidiabetic activity is one of the many pharmaceutical and biological activities that these compounds possess .
Anti-Alzheimer Activity
Thiazole derivatives have shown promise in the treatment of Alzheimer’s disease . Their potential anti-Alzheimer activity is part of their broad range of pharmaceutical and biological activities .
Antihypertensive Activity
Thiazole derivatives have also been studied for their antihypertensive activity . These compounds have the potential to be used in the treatment of high blood pressure .
Hepatoprotective Activity
Thiazole derivatives, including 4-(4-Phenyl-1,3-thiazol-2-yl)phenol, have shown hepatoprotective activities . This makes them potential candidates for the treatment of liver diseases .
properties
IUPAC Name |
4-(4-phenyl-1,3-thiazol-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NOS/c17-13-8-6-12(7-9-13)15-16-14(10-18-15)11-4-2-1-3-5-11/h1-10,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXVVPYNEPDZNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Phenyl-1,3-thiazol-2-yl)phenol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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